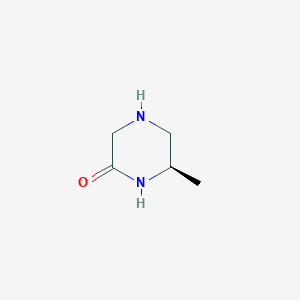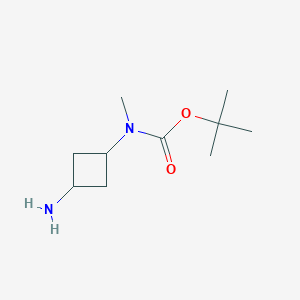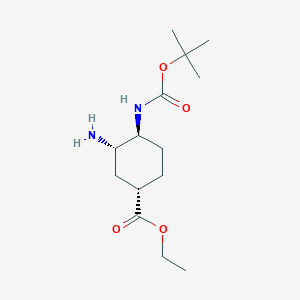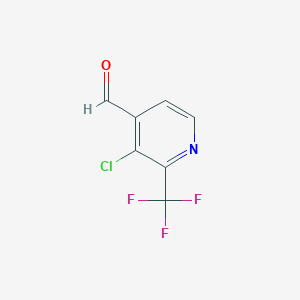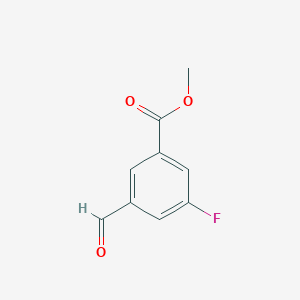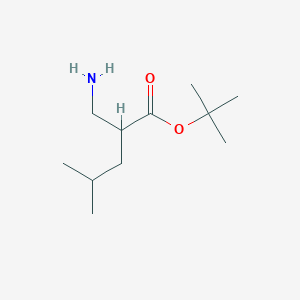
Tert-butyl 2-(aminomethyl)-4-methylpentanoate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-methylpentanoate is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as 2-Methyl-2-propanyl (2-aminoethyl)ethylcarbamate .
Molecular Structure Analysis
The molecular weight of Tert-butyl 2-(aminomethyl)-4-methylpentanoate is approximately 188.267 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
Tert-butyl 2-(aminomethyl)-4-methylpentanoate has a density of approximately 1.0±0.1 g/cm3, a boiling point of 253.3±19.0 °C at 760 mmHg, and a flash point of 107.0±21.5 °C . It also has a molar refractivity of 52.7±0.3 cm3 and a molar volume of 191.6±3.0 cm3 .Scientific Research Applications
Chemical Structure and Physicochemical Properties
Tert-butyl 2-(aminomethyl)-4-methylpentanoate is part of a broader class of compounds involving tert-butyl groups, which are frequently employed in medicinal chemistry due to their impact on the physicochemical properties of bioactive compounds. The incorporation of tert-butyl groups can lead to changes in lipophilicity and metabolic stability, often necessitating the exploration of alternative substituents in the drug discovery process. Physicochemical data from studies comparing tert-butyl with other substituents like pentafluorosulfanyl and trifluoromethyl highlight the critical role of these modifications in developing drugs with desired efficacies and activities (Westphal et al., 2015).
Catalytic Applications and Synthetic Utility
The tert-butyl group's utility extends into synthetic organic chemistry, where it serves as a pivotal moiety in catalytic processes and the synthesis of complex molecules. For example, tert-butyl-based compounds are instrumental in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing their role in constructing chiral centers with high enantioselectivity (Laue et al., 2000). Additionally, these compounds have been employed in the development of new catalytic systems for asymmetric synthesis, further underscoring their versatility and importance in modern synthetic methodologies (Ellman et al., 2002).
Biomedical Research Applications
In biomedical research, tert-butyl 2-(aminomethyl)-4-methylpentanoate-related structures have shown promise in various applications, including the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, for instance, have been explored for their cytotoxicity against various human tumor cell lines, presenting a novel approach to anticancer drug development (Basu Baul et al., 2009). These studies exemplify the potential of tert-butyl-based compounds in contributing to the discovery and optimization of therapeutic agents.
Environmental and Material Sciences
Tert-butyl 2-(aminomethyl)-4-methylpentanoate and its derivatives also find applications beyond the pharmaceutical industry, including environmental and material sciences. The synthesis of environmentally benign CO2-based copolymers derived from dihydroxybutyric acid, where tert-butyl esters serve as monomers, demonstrates the role of such compounds in developing sustainable materials. These polymers, characterized by degradable polycarbonate backbones, offer promising avenues for biocompatible and biodegradable materials, potentially applicable in drug delivery systems (Tsai et al., 2016).
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-9(7-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGQRBFVHKDJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4-methylpentanoate | |
CAS RN |
1196887-90-7 | |
| Record name | tert-butyl 2-(aminomethyl)-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
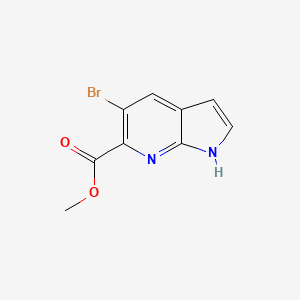

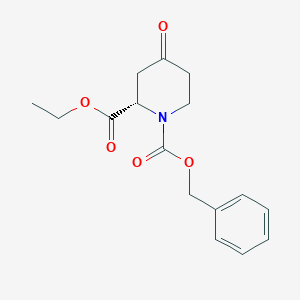
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
